

Structural Analysis of (3R,5S)-Fluvastatin: An In-depth Technical Guide

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Compound of Interest

Compound Name: (3R,5S)-Fluvastatin

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Abstract

Fluvastatin, a fully synthetic cholesterol-lowering agent, is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The therapeutic efficacy of Fluvastatin is primarily attributed to its specific stereoisomer, **(3R,5S)-Fluvastatin**. This technical guide provides a comprehensive structural analysis of the **(3R,5S)-Fluvastatin** molecule, integrating crystallographic and spectroscopic data. Detailed experimental protocols for key analytical techniques are presented, and the molecule's engagement in cellular signaling pathways beyond its primary target is visualized. This document is intended to serve as a core resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Molecular Structure and Stereochemistry

(3R,5S)-Fluvastatin is chemically described as (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid.[3] The molecule consists of a substituted indole ring linked to a heptenoic acid side chain, which is structurally analogous to the HMG-CoA substrate. The chiral centers at the 3rd and 5th carbon positions of the heptenoic acid chain, with R and S configurations respectively, are crucial for its biological activity.[4] Fluvastatin is used clinically as a racemic mixture of the (3R,5S) and (3S,5R) enantiomers.[5]

Crystallographic Analysis

The three-dimensional structure of **(3R,5S)-Fluvastatin** has been determined through X-ray crystallography, notably in its complex with the catalytic domain of human HMG-CoA reductase (PDB ID: 1HWI).[6] This co-crystal structure provides invaluable insights into the binding mode and the conformation of the active enantiomer within the enzyme's active site.

Table 1: Key Crystallographic Data for **(3R,5S)-Fluvastatin** in Complex with HMG-CoA Reductase

Parameter	Value
PDB ID	1HWI
Resolution	2.20 Å
R-Value Free	0.246
R-Value Work	0.203
Space Group	P 21 21 21

Data sourced from the RCSB Protein Data Bank.[6]

While a crystal structure of the isolated **(3R,5S)-Fluvastatin** molecule is not publicly available, the conformation observed in the enzyme complex is considered a biologically relevant state. Analysis of this structure reveals the critical interactions between the dihydroxy heptenoic acid moiety and the amino acid residues of the HMG-CoA reductase active site.

Note: A comprehensive table of bond lengths and angles for the isolated molecule is not available in the absence of a single-crystal X-ray diffraction study of the compound itself. The data from the protein-bound structure provides the most accurate available information on its bound conformation.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating and confirming the chemical structure of **(3R,5S)-Fluvastatin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are pivotal in determining the molecular structure of Fluvastatin. The chemical shifts provide information about the electronic environment of each nucleus.

Table 2: ^1H NMR Chemical Shifts for Fluvastatin

Proton Assignment	Chemical Shift (ppm)
Aromatic Protons	7.0 - 8.0
Vinylic Protons	5.5 - 6.8
-CH(OH)-	3.8 - 4.3
-CH(isopropyl)-	4.5 - 5.0
-CH ₂ -	1.3 - 2.5
-CH ₃ (isopropyl)	~1.5

Note: Specific assignments can vary based on the solvent and experimental conditions. The data presented is a general representation from available literature.[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the Fluvastatin molecule based on their vibrational frequencies.

Table 3: Characteristic IR Absorption Peaks for Fluvastatin

Functional Group	Wavenumber (cm ⁻¹)
O-H stretch (alcohols, carboxylic acid)	3400 - 3200 (broad)
C-H stretch (aromatic, aliphatic)	3100 - 2850
C=O stretch (carboxylic acid)	~1700
C=C stretch (aromatic, vinyl)	1600 - 1450
C-F stretch	1250 - 1000

Data compiled from various spectroscopic studies.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Fluvastatin, confirming its elemental composition. The protonated molecule $[M+H]^+$ is typically observed.

Table 4: Mass Spectrometry Data for Fluvastatin

Ion	m/z
$[M+H]^+$	412.19
$[M-H]^-$	410.18
Major Fragment Ions	348.17, 210.07

Observed m/z values can vary slightly based on the instrument and ionization method.[\[10\]](#)[\[11\]](#)

Experimental Protocols

X-ray Powder Diffraction (XRPD)

Objective: To characterize the crystalline form of Fluvastatin sodium salt.

Methodology:

- **Sample Preparation:** A small amount of the Fluvastatin sodium salt powder is gently packed into a sample holder.
- **Instrumentation:** A powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) is used.
- **Data Collection:** The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
- **Data Analysis:** The resulting diffraction pattern is analyzed for characteristic peaks, which are indicative of the specific crystalline form.[\[12\]](#)

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To analyze the solid-state structure and polymorphism of Fluvastatin.

Methodology:

- **Sample Preparation:** The powdered sample of Fluvastatin is packed into a zirconia rotor (e.g., 4 mm diameter).
- **Instrumentation:** A solid-state NMR spectrometer operating at a high magnetic field (e.g., 7 Tesla or higher) is used.
- **Data Acquisition:** ^{13}C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are performed. Typical parameters include a MAS rate of 10-15 kHz, a contact time of 1-2 ms, and a recycle delay of 5-10 s.
- **Data Analysis:** The resulting spectrum provides information on the different carbon environments in the solid state, which can distinguish between different polymorphs.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and identify Fluvastatin and its metabolites in biological matrices.

Methodology:

- **Sample Preparation:** Plasma or serum samples are subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted for analysis.
- **Chromatographic Separation:** A C18 reverse-phase HPLC column is used with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer. Data is acquired in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[\[13\]](#)

Signaling Pathways and Molecular Interactions

Beyond its direct inhibition of HMG-CoA reductase, Fluvastatin exhibits pleiotropic effects by influencing other cellular signaling pathways. A key pathway modulated by statins is the Rho/ROCK signaling cascade. By inhibiting the synthesis of isoprenoid precursors, Fluvastatin prevents the prenylation of small GTPases like RhoA, thereby inhibiting the activation of its downstream effector, Rho-associated kinase (ROCK). This inhibition leads to various beneficial cardiovascular effects, including upregulation of endothelial nitric oxide synthase (eNOS) and vasodilation.

Caption: Fluvastatin's inhibition of the mevalonate pathway and its downstream effects on Rho/ROCK signaling.

Conclusion

This technical guide provides a detailed structural and spectroscopic overview of **(3R,5S)-Fluvastatin**. The presented data, compiled from crystallographic and various spectroscopic studies, confirms the established structure and stereochemistry of this potent HMG-CoA reductase inhibitor. The outlined experimental protocols offer standardized methodologies for its characterization. Furthermore, the visualization of its impact on the Rho/ROCK signaling pathway highlights the pleiotropic effects of Fluvastatin, which contribute to its overall therapeutic profile. This comprehensive analysis serves as a valuable resource for ongoing research and development in the field of cardiovascular therapeutics.

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